Dihydropyrimidine D Matches Nifedipine's Calcium Channel Blockade with Superior Functional Selectivity
Dihydropyrimidine D achieved calcium channel blocking potency nearly equivalent to the clinical dihydropyridine archetype nifedipine in rat isolated aorta assays (−log(IC50) = 7.03 vs. 8.14, respectively) [1]. Critically, nifedipine produced 75% inhibition of noradrenaline-induced contraction (Emax reduction at 10⁻⁴ M), whereas dihydropyrimidine D and its analogs exhibited only marginal inhibition (≤20% reduction), demonstrating superior selectivity for depolarization-induced L-type calcium channel-mediated contraction over α-adrenergic pathways [2]. Washout experiments further revealed persistent channel binding for dihydropyrimidine D, whereas nifedipine's effect was more readily reversed [1]. This differentiation has procurement implications for cardiovascular target validation where functional selectivity is paramount.
| Evidence Dimension | Vascular calcium channel blockade potency and functional selectivity |
|---|---|
| Target Compound Data | Dihydropyrimidine D: −log(IC50) = 7.03 (KCl-induced contraction); noradrenaline Emax inhibition ≤20% |
| Comparator Or Baseline | Nifedipine: −log(IC50) = 8.14; noradrenaline Emax inhibition 75% at 10⁻⁴ M |
| Quantified Difference | Potency difference: 12.9-fold (IC50 = 93.3 nM vs. 7.24 nM); Selectivity difference: ≥3.75-fold reduction in α-adrenergic pathway inhibition |
| Conditions | Rat isolated aorta; KCl (80 mM) depolarization-induced contraction; noradrenaline-induced contraction; in vitro organ bath |
Why This Matters
Procurement decisions for calcium channel-targeting research must weigh the trade-off between the 12.9-fold higher potency of nifedipine and the superior pathway selectivity of dihydropyrimidine D for L-type calcium channel-mediated signaling.
- [1] Mansouri, M., Movahedian, A., Rostami, M., & Fassihi, A. (2012). Selective inhibitory action of Biginelli-type dihydropyrimidines on depolarization-induced arterial smooth muscle contraction. Journal of Pharmacy and Pharmacology, 64(5), 747–755. View Source
- [2] NCBI PubMed Abstract: Selective inhibitory action of Biginelli-type dihydropyrimidines on depolarization-induced arterial smooth muscle contraction. PMID: 22211734. View Source
